molecular formula C7H11NO4 B14053648 1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid CAS No. 85452-34-2

1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid

Katalognummer: B14053648
CAS-Nummer: 85452-34-2
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: WMGBYCIYJYORNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid is a compound of significant interest in the fields of chemistry and biology. This compound features a cyclopropane ring, which is known for its high strain and reactivity, making it a valuable building block in synthetic chemistry. The presence of both an ethoxycarbonyl group and an amino group further enhances its versatility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid can be compared with other cyclopropane-containing amino acids:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.

Eigenschaften

CAS-Nummer

85452-34-2

Molekularformel

C7H11NO4

Molekulargewicht

173.17 g/mol

IUPAC-Name

1-(ethoxycarbonylamino)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-2-12-6(11)8-7(3-4-7)5(9)10/h2-4H2,1H3,(H,8,11)(H,9,10)

InChI-Schlüssel

WMGBYCIYJYORNC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1(CC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.